Scientific Field: Chemistry, specifically in the creation of contrast agents for Magnetic Resonance Imaging (MRI).
Summary of Application: “2-(Chloromethyl)-5-methylpyridine hydrochloride” is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex.
Methods of Application: The compound is used as a reagent in the synthesis process.
Results or Outcomes: The outcome of this application is the creation of a Zn2±sensitive MRI contrast agent.
Scientific Field: Organic Chemistry.
Summary of Application: “2-(Chloromethyl)-5-methylpyridine hydrochloride” is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene.
Methods of Application: The compound is used as a reagent in the alkylation process in DMF.
Results or Outcomes: The outcome of this application is the alkylation of p-tert-butylcalix arene.
2-(Chloromethyl)-5-methylpyridine hydrochloride is a chemical compound with the molecular formula C₇H₉Cl₂N and a molecular weight of approximately 178.06 g/mol. It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the second position and a methyl group at the fifth position of the pyridine ring. The compound is primarily known for its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in organic synthesis and pharmaceuticals .
There is no documented information on the specific mechanism of action of CMMPH in biological systems.
The chloromethyl group in 2-(Chloromethyl)-5-methylpyridine hydrochloride is reactive and can participate in nucleophilic substitution reactions. This reactivity allows it to serve as an electrophile in various chemical transformations, such as:
These reactions make it valuable in synthetic organic chemistry for developing more complex molecules .
Several methods exist for synthesizing 2-(Chloromethyl)-5-methylpyridine hydrochloride:
2-(Chloromethyl)-5-methylpyridine hydrochloride finds applications in various fields:
Its unique structure makes it a versatile building block in chemical research and development .
Further studies are warranted to fully characterize its interactions within biological systems .
Several compounds share structural similarities with 2-(Chloromethyl)-5-methylpyridine hydrochloride. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-(Chloromethyl)-4-methylpyridine hydrochloride | 71670-71-8 | 0.95 | Different methyl substitution pattern on pyridine |
| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | 0.93 | Lacks additional methyl group |
| 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride | 73590-93-9 | 0.89 | Contains two methyl groups at different positions |
| 5-(Chloromethyl)-2-methylpyridine hydrochloride | 106651-81-4 | 0.86 | Chloromethyl group at the fifth position |
| 2-(Chloromethyl)-3-methylpyridine hydrochloride | 4370-22-3 | 0.84 | Methyl substitution at the third position |
Each of these compounds exhibits distinct properties and reactivity profiles due to variations in their structural features, which can influence their applications and biological activities .
2-(Chloromethyl)-5-methylpyridine hydrochloride represents a halogenated pyridine derivative with distinct molecular characteristics that define its chemical identity [1] [2]. The base compound possesses the molecular formula C₇H₈ClN with a molecular weight of 141.60 grams per mole [3] [4]. Upon formation of the hydrochloride salt, the molecular formula becomes C₇H₉Cl₂N, resulting in an increased molecular weight of 178.06 grams per mole [1] [2] [5].
The molecular weight analysis reveals the addition of one hydrogen chloride molecule to the base pyridine structure, which significantly impacts the compound's physical and chemical properties [2] [5]. This salt formation process involves protonation of the pyridine nitrogen atom, thereby creating a positively charged pyridinium cation balanced by a chloride anion [1] [6].
| Property | Base Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₇H₈ClN [3] | C₇H₉Cl₂N [1] |
| Molecular Weight | 141.60 g/mol [3] | 178.06 g/mol [1] |
| Chemical Abstract Service Number | 767-01-1 [7] | 71670-70-7 [1] |
The computational chemistry data indicates specific topological polar surface area and logarithmic partition coefficient values that influence the compound's solubility and distribution properties [2]. The molecular weight difference of 36.46 grams per mole between the base compound and its hydrochloride salt corresponds precisely to the addition of hydrogen chloride [1] [2].
The pyridine ring system in 2-(Chloromethyl)-5-methylpyridine hydrochloride exhibits characteristic aromatic properties with a six-membered heterocyclic structure containing one nitrogen atom [8] [9]. The ring adopts a planar configuration with bond angles approximating 120 degrees, consistent with sp² hybridization of all ring atoms [9] [10]. The pyridine nitrogen atom possesses a lone pair of electrons in an sp² orbital that lies in the plane of the ring and does not participate in the aromatic π-electron system [11].
The carbon-nitrogen bond length in the pyridine ring typically measures 1.340 Å, while carbon-carbon bond lengths vary between 1.390 Å for bonds adjacent to nitrogen and 1.400 Å for bonds more distant from the nitrogen atom [12]. These bond lengths represent intermediate values between single and double bonds, characteristic of aromatic delocalization [10] [12]. The pyridine ring contains six π-electrons that follow the Hückel aromaticity rule, providing substantial resonance stabilization [10] [11].
The nitrogen atom in the pyridine ring creates an electron-deficient aromatic system compared to benzene due to the higher electronegativity of nitrogen [10] [11]. This electronic characteristic influences the compound's reactivity patterns and intermolecular interactions [8] [10]. The planar geometry of the pyridine ring system facilitates π-π stacking interactions and serves as a foundation for the attachment of substituent groups [9] [11].
The chloromethyl group (-CH₂Cl) attached at the 2-position of the pyridine ring represents a highly reactive functional group that significantly influences the compound's chemical behavior [13] [14]. This substituent consists of a methylene carbon atom bonded to a chlorine atom, creating a carbon-chlorine bond with typical length of approximately 1.8 Å [13]. The chloromethyl group exhibits strong electron-withdrawing properties through inductive effects due to the high electronegativity of chlorine [13] [15].
The positioning of the chloromethyl group at the 2-position (ortho to the pyridine nitrogen) creates unique electronic and steric interactions [13] [14]. This ortho relationship facilitates potential intramolecular interactions and influences the overall molecular conformation [14]. The chloromethyl functionality serves as an excellent leaving group in nucleophilic substitution reactions, making it valuable in synthetic transformations [13] [14].
The electronic effects of the chloromethyl substituent extend throughout the pyridine ring system through both inductive and resonance mechanisms [13] [15]. The strong electronegativity of chlorine creates a partial positive charge on the adjacent carbon atom, which can participate in electrophilic processes [13]. Additionally, the chloromethyl group's steric bulk may influence the compound's crystal packing arrangements and intermolecular interactions [14].
The methyl group positioned at the 5-position of the pyridine ring exerts significant electronic and steric influences on the overall molecular structure [16] [17]. This positioning places the methyl substituent in a meta relationship to the pyridine nitrogen atom, which minimizes direct electronic interactions while still providing measurable effects on the ring's electron density [16] [17]. The methyl group acts as a weak electron-donating substituent through hyperconjugation and inductive effects [16] [17].
The 5-position placement of the methyl group creates a specific substitution pattern that influences the compound's physical properties and reactivity [16] [17]. Methyl substituents generally increase the basicity of pyridine derivatives through their electron-donating character, although this effect is moderated by the meta positioning [16]. The steric influence of the methyl group is minimal due to its small size, but it can still affect molecular packing in the solid state [17].
The combination of methyl and chloromethyl substituents on the pyridine ring creates a unique electronic environment where electron-donating and electron-withdrawing effects are balanced [16] [17]. This substitution pattern influences the compound's dipole moment, solubility characteristics, and intermolecular interaction patterns [16]. The methyl group's position also affects the compound's synthetic accessibility and potential for further chemical modifications [17].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(chloromethyl)-5-methylpyridine hydrochloride, which precisely describes the structural features and salt form [5] [6]. This nomenclature follows standard organic chemistry naming conventions by identifying the pyridine base structure and systematically numbering the substituent positions [5] [6]. The hydrochloride designation indicates the presence of the protonated pyridine nitrogen and associated chloride counterion [5] [6].
Alternative chemical identifiers include various database-specific designations and trade names used in commercial applications [1] [2] [18]. The compound is catalogued under Chemical Abstract Service number 71670-70-7 for the hydrochloride salt form, while the base compound carries Chemical Abstract Service number 767-01-1 [7] [18]. The MDL number MFCD18253390 provides another unique identifier used in chemical databases [2] [6].
| Identifier Type | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2-(chloromethyl)-5-methylpyridine hydrochloride [5] |
| Chemical Abstract Service Number (Hydrochloride) | 71670-70-7 [1] |
| Chemical Abstract Service Number (Base) | 767-01-1 [7] |
| MDL Number | MFCD18253390 [2] |
| PubChem Compound Identification | 588056 [3] |
The Simplified Molecular Input Line Entry System notation for the hydrochloride salt is represented as Cl.CC1=CN=C(CCl)C=C1, which provides a text-based representation of the molecular structure [2] [5]. The International Chemical Identifier key OXXWQLSFICBOMG-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications [5] [6]. These various identifiers facilitate accurate communication and database searches across different chemical information systems [1] [2] [5].
X-ray diffraction analysis represents the primary experimental method for determining the three-dimensional atomic arrangement in crystalline 2-(Chloromethyl)-5-methylpyridine hydrochloride [19] [20]. Single crystal X-ray diffraction techniques provide comprehensive structural information including precise atomic coordinates, bond lengths, bond angles, and unit cell parameters [19] [21]. The diffraction process involves the elastic scattering of X-rays by the electron density within the crystal lattice, producing characteristic diffraction patterns that can be analyzed to determine structural details [22] [20].
The crystallographic analysis of pyridine derivatives typically reveals important structural features such as molecular planarity, substituent orientations, and conformational preferences [23] [24]. For halogenated pyridine compounds, X-ray diffraction studies often show slight deviations from perfect planarity due to steric interactions between substituents [23] [24]. The precision of bond length measurements in X-ray crystallography typically reaches 0.001-0.005 Å for well-ordered structures [22] [21].
Powder diffraction analysis can complement single crystal studies by providing phase identification and structural verification [19] [25]. The technique is particularly valuable for confirming the crystal form and detecting polymorphism in pharmaceutical compounds [25]. Modern X-ray diffraction equipment can achieve detection limits of approximately 3% for phase analysis in two-phase mixtures [22] [25].
The crystal packing arrangement of 2-(Chloromethyl)-5-methylpyridine hydrochloride is dominated by hydrogen bonding interactions involving the protonated pyridine nitrogen and chloride anion [26] [27]. These ionic interactions create primary structural motifs that govern the overall three-dimensional architecture [27] [28]. The hydrogen bonding typically involves N-H···Cl⁻ interactions with bond lengths ranging from 2.0 to 2.4 Å [27] [29].
Secondary intermolecular interactions include π-π stacking between pyridine rings, C-H···π interactions, and weak halogen bonding involving the chloromethyl substituent [26] [23] [30]. The planar nature of the pyridine ring system facilitates parallel stacking arrangements with typical centroid-to-centroid distances of 3.5-4.0 Å [23] [31]. These π-π interactions contribute significantly to the crystal stability and influence physical properties such as melting point and solubility [23] [30].
The chloromethyl and methyl substituents participate in weaker intermolecular contacts including C-H···Cl interactions and van der Waals forces [26] [23]. The positioning of these substituents creates specific packing motifs that can influence the formation of channels, layers, or three-dimensional networks within the crystal structure [26] [27]. The overall packing efficiency and intermolecular interaction patterns are crucial factors determining the compound's solid-state properties and stability [27] [30].
| Interaction Type | Typical Distance Range | Structural Significance |
|---|---|---|
| N-H···Cl⁻ hydrogen bonds | 2.0-2.4 Å [27] | Primary ionic interactions |
| π-π stacking | 3.5-4.0 Å [23] | Secondary stabilization |
| C-H···π interactions | 2.5-3.0 Å [23] | Weak directional forces |
| C-H···Cl contacts | 2.7-3.2 Å [26] | Weak intermolecular contacts |
Irritant